B1193274 ODM-204

ODM-204

Katalognummer: B1193274
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Wissenschaftliche Forschungsanwendungen

Discovery and Development

ODM-204 is a novel nonsteroidal compound showing promise in treating castration-resistant prostate cancer (CRPC). Its dual-action mechanism involves inhibiting CYP17A1, a critical enzyme for androgen production, and blocking the androgen receptor (AR) with high affinity. In vitro studies demonstrate this compound's efficacy in inhibiting the proliferation of androgen-dependent cells and reducing tumor growth in a murine model. Additionally, it significantly potentiates the effects of leuprolide acetate, an LHRH agonist, in reducing circulating testosterone levels and the weights of androgen-sensitive organs in animal models. Notably, this compound exhibited good tolerability in both rodents and primates, marking it as a potential therapeutic option for CRPC treatment (Oksala et al., 2018).

Preclinical Data

In preclinical settings, this compound demonstrated significant promise as a dual inhibitor of CYP17A1 and AR, key targets in CRPC treatment. The compound's binding affinity to AR and its potency in inhibiting AR nuclear translocation and androgen-induced receptor activation were evident in various assays. Furthermore, this compound effectively suppressed the growth of androgen-dependent cells in vitro and showed tumor growth reduction in vivo at a specific dosage. These findings underline this compound's potential as a comprehensive treatment approach for CRPC by targeting both androgen production and AR signaling (Oksala et al., 2015).

Phase I Clinical Study Results

A Phase I dose-escalation study of this compound in patients with metastatic CRPC revealed the compound's tolerability and potential anti-tumor activity. The study, involving multiple dose levels, showed a dose-dependent increase in plasma concentration of this compound. Treatment led to a reduction in serum testosterone and PSA levels, indicators of its potential efficacy in CRPC treatment. Despite some mild adverse effects, the results suggest this compound's preliminary antitumor activity and overall tolerability, although its pharmacokinetic properties pose challenges for further development (Peltola et al., 2020).

Eigenschaften

IUPAC-Name

NONE

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ODM204;  ODM-204;  ODM 204.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.